molecular formula C20H22N6O4 B1664731 N-(2-(1H-Indol-3-yl)ethyl)adenosine CAS No. 41552-95-8

N-(2-(1H-Indol-3-yl)ethyl)adenosine

Cat. No. B1664731
CAS RN: 41552-95-8
M. Wt: 410.4 g/mol
InChI Key: QGCNEMXXKWZPHR-WVSUBDOOSA-N
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Description

“N-(2-(1H-Indol-3-yl)ethyl)adenosine” is a compound that has been studied in the context of auxin metabolism . It mimics the adenylated intermediate of the IAA-conjugation reaction . This compound is also known as Adenosine-5’- [2- (1H-indol-3-yl)ethyl]phosphate (AIEP) .


Synthesis Analysis

The synthesis of “N-(2-(1H-Indol-3-yl)ethyl)adenosine” involves the reaction between tryptamine and naproxen . AIEP is proposed to compete with the binding of MgATP and IAA in the initial stages of catalysis .


Molecular Structure Analysis

The molecular structure of “N-(2-(1H-Indol-3-yl)ethyl)adenosine” has been analyzed and characterized via 1H, 13C-NMR, UV, IR, and mass spectral data .


Chemical Reactions Analysis

“N-(2-(1H-Indol-3-yl)ethyl)adenosine” is involved in the IAA-conjugation reaction, an important process for the regulation of auxin levels in plants . It mimics the adenylated intermediate of this reaction and competes with the binding of MgATP and IAA in the initial stages of catalysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-(1H-Indol-3-yl)ethyl)adenosine” have been characterized. It is a white solid with a melting point of 114–115 °C .

Scientific Research Applications

  • Adenosine Receptors and TNF-alpha Production : Adenosine regulates physiological processes via A(1), A(2A), A(2B), and A(3) receptors. A study by Zhang et al. (2005) showed that adenosine analogues inhibit TNF-alpha production in lipopolysaccharide-activated monocytes, primarily through A(2A) receptor activation (Zhang et al., 2005).

  • Structure-Activity Relationships of Adenosine Derivatives : Research by Adachi et al. (2007) focused on synthesizing and studying 2, N6, and 5'-substituted adenosine derivatives. They identified potent agonists of the human A2BAR, suggesting applications in drug design (Adachi et al., 2007).

  • Oligonucleotide Hybridization : Saneyoshi et al. (2008) synthesized 2′-O-(1H-tetrazol-5-yl)ethyl-modified adenosines, finding that these modifications reduce hybridization affinity in oligonucleotides, which is significant for understanding nucleic acid interactions (Saneyoshi et al., 2008).

  • GABA Transport Regulation by Adenosine Receptors : Cristóvão-Ferreira et al. (2009) demonstrated that adenosine A2A receptors enhance GABA transport into nerve terminals, highlighting the intricate role of adenosine in neurotransmitter regulation (Cristóvão-Ferreira et al., 2009).

  • Coronary Microvascular Dilation and Adenosine Receptors : A study by Hein et al. revealed that adenosine A2A receptors mediate coronary microvascular dilation, indicating their potential role in cardiovascular treatments (Hein et al., 1999).

  • Cardiac Electrophysiology and Adenosine : Lerman and Belardinelli (1991) discussed adenosine's potent electrophysiologic effects, particularly its role in cardiac arrhythmias and its potential as an antiarrhythmic agent (Lerman & Belardinelli, 1991).

Future Directions

The future directions of research on “N-(2-(1H-Indol-3-yl)ethyl)adenosine” could involve further exploration of its role in auxin metabolism and its potential applications in other areas of biology and medicine .

properties

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[2-(1H-indol-3-yl)ethylamino]purin-9-yl]oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O4/c27-8-14-16(28)17(29)20(30-14)26-10-25-15-18(23-9-24-19(15)26)21-6-5-11-7-22-13-4-2-1-3-12(11)13/h1-4,7,9-10,14,16-17,20,22,27-29H,5-6,8H2,(H,21,23,24)/t14-,16-,17-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGCNEMXXKWZPHR-WVSUBDOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC3=C4C(=NC=N3)N(C=N4)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40961808
Record name N-[2-(1H-Indol-3-yl)ethyl]-9-pentofuranosyl-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40961808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

A2AR-agonist-1

CAS RN

41552-95-8
Record name Adenosine, N-(2-(1H-indol-3-yl)ethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041552958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[2-(1H-Indol-3-yl)ethyl]-9-pentofuranosyl-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40961808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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